2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate
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Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a long alkyl chain (undec-10-enoate) and a triethylene glycol monomethyl ether moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate typically involves the esterification of undec-10-enoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be employed in the modification of biomolecules and as a surfactant in biological assays.
Industry: The compound is used in the formulation of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The triethylene glycol moiety can enhance the solubility and bioavailability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Biological Activity
2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate, also known as TGME (2-(2-(2-methoxyethoxy)ethoxy)ethyl undec-10-enoate), is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of TGME, focusing on its toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
TGME is an ether derivative characterized by a long undec-10-enoate chain and multiple ethylene glycol units. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with biological systems.
Acute Toxicity
TGME exhibits low acute toxicity across various exposure routes. The oral LD50 in rats is reported at 11,800 mg/kg , while the dermal LD50 in rabbits is 7,400 mg/kg . An 8-hour exposure to concentrated vapor resulted in no mortality among test subjects. This suggests a favorable safety profile for TGME in acute settings.
Repeated Dose Toxicity
In repeated dose studies, the No Observed Adverse Effect Level (NOAEL) was determined to be 400 mg/kg/day . At higher doses (1,200 mg/kg/day), mild hepatocellular hypertrophy and increased liver weight were observed, indicating potential liver effects at elevated exposure levels . Notably, reproductive toxicity studies identified testicular effects at doses starting from 400 mg/kg/day , suggesting caution in prolonged exposure scenarios.
Genotoxicity
In vitro and in vivo studies have demonstrated that TGME is not genotoxic at concentrations up to 5,000 µg/plate and 5,000 mg/kg , respectively . This indicates that TGME does not pose a significant risk for genetic damage under standard testing conditions.
Pharmacological Effects
- Anti-Microbial Activity : TGME has been evaluated for its antimicrobial properties. In studies involving methicillin-resistant Staphylococcus aureus (MRSA), analogs of TGME showed promising activity with minimum inhibitory concentrations (MIC) around 50 µg/mL . This suggests potential applications in treating resistant bacterial infections.
- Tyrosinase Inhibition : Compounds structurally related to TGME have been investigated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. While specific data on TGME's tyrosinase inhibition is limited, related compounds have shown effective inhibition with IC50 values ranging from 16.78 µM to >200 µM , indicating potential for cosmetic applications .
- Cytotoxicity : In cell viability assays using B16F10 melanoma cells, related compounds demonstrated non-cytotoxic effects at concentrations up to 5 µM after 72 hours of treatment . This suggests that TGME may also possess favorable safety characteristics for dermatological applications.
Study on Reproductive Toxicity
A comprehensive study conducted over 91 days revealed that while high doses of TGME led to mild liver changes and testicular atrophy in male rats, lower doses did not exhibit significant adverse effects on reproductive health . This study highlights the importance of dose management in therapeutic applications.
Environmental Impact Assessment
TGME's environmental profile indicates complete solubility in water, which raises considerations for its persistence and bioaccumulation potential in aquatic systems. Regulatory assessments suggest that while TGME is relatively safe for human health, environmental monitoring is essential to mitigate any ecological risks associated with its use .
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Acute Toxicity | Low toxicity; LD50: 11,800 mg/kg (oral) |
Repeated Dose Toxicity | NOAEL: 400 mg/kg/day; mild liver effects at higher doses |
Genotoxicity | Negative results up to 5,000 µg/plate |
Anti-Microbial Activity | Effective against MRSA; MIC ~50 µg/mL |
Tyrosinase Inhibition | Related compounds show IC50 values varying widely |
Cytotoxicity | Non-cytotoxic up to 5 µM in B16F10 cells |
Properties
CAS No. |
648858-12-2 |
---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C18H34O5/c1-3-4-5-6-7-8-9-10-11-18(19)23-17-16-22-15-14-21-13-12-20-2/h3H,1,4-17H2,2H3 |
InChI Key |
UQHQDRRWHYTLCU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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